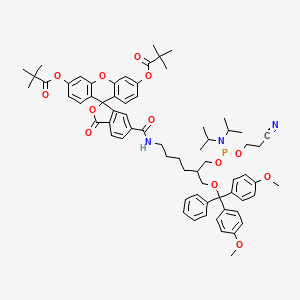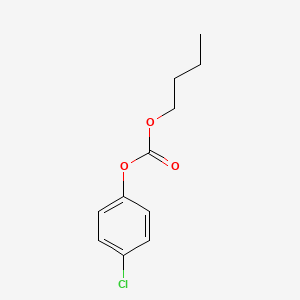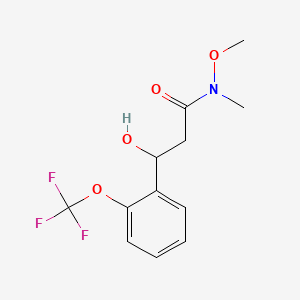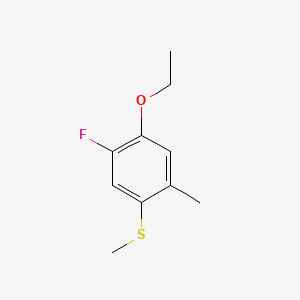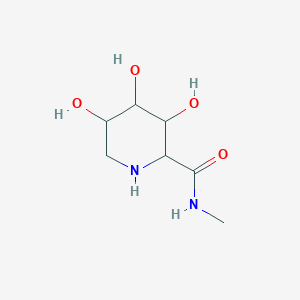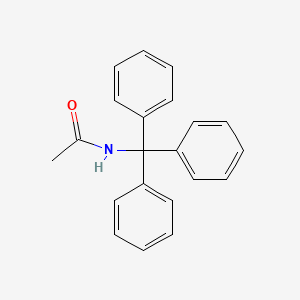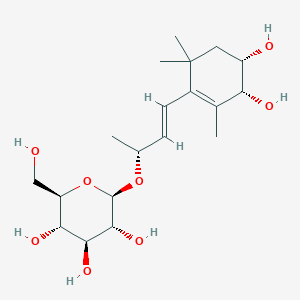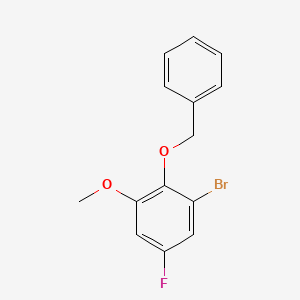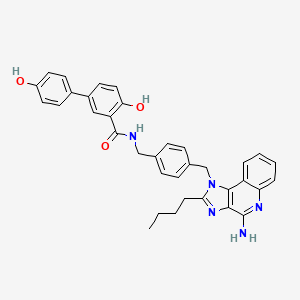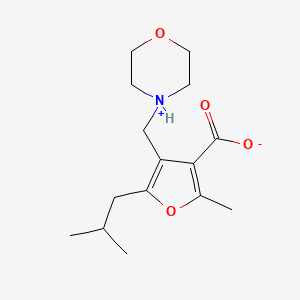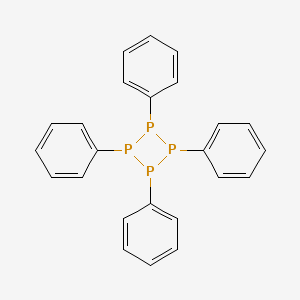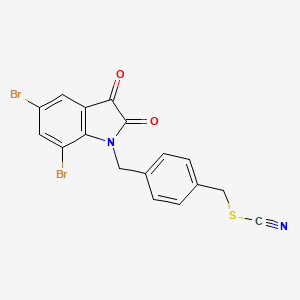
5,7-Dibromo-1-(4-(thiocyanatomethyl)benzyl)indoline-2,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dibromo-1-(4-(thiocyanatomethyl)benzyl)indoline-2,3-dione typically involves multiple steps:
Bromination: The indoline-2,3-dione core is brominated at the 5 and 7 positions using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.
Thiocyanation: The thiocyanatomethyl group is introduced by reacting the brominated indoline-2,3-dione with a thiocyanating agent, such as ammonium thiocyanate, in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
化学反応の分析
Types of Reactions
5,7-Dibromo-1-(4-(thiocyanatomethyl)benzyl)indoline-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced indoline derivatives.
Substitution: The bromine atoms and thiocyanatomethyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for nucleophilic substitution, while electrophilic substitution may involve reagents like sulfuric acid (H2SO4) or nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various reduced indoline derivatives.
科学的研究の応用
5,7-Dibromo-1-(4-(thiocyanatomethyl)benzyl)indoline-2,3-dione has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials, dyes, and pigments due to its unique chemical properties.
作用機序
The mechanism of action of 5,7-Dibromo-1-(4-(thiocyanatomethyl)benzyl)indoline-2,3-dione involves its interaction with specific molecular targets and pathways. The bromine atoms and thiocyanatomethyl group enhance its ability to interact with biological macromolecules, leading to various biological effects. For example, it may inhibit specific enzymes or interfere with cellular signaling pathways, resulting in its observed biological activities.
類似化合物との比較
Similar Compounds
5,7-Dibromo-1-(naphthalen-1-yl methyl)indoline-2,3-dione: This compound also contains bromine atoms and an indoline-2,3-dione core but has a naphthalen-1-yl methyl group instead of a thiocyanatomethyl group.
Indirubin derivatives: These compounds share the indoline-2,3-dione core and exhibit similar biological activities, such as anticancer properties.
Uniqueness
5,7-Dibromo-1-(4-(thiocyanatomethyl)benzyl)indoline-2,3-dione is unique due to the presence of the thiocyanatomethyl group, which imparts distinct chemical reactivity and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
特性
分子式 |
C17H10Br2N2O2S |
|---|---|
分子量 |
466.1 g/mol |
IUPAC名 |
[4-[(5,7-dibromo-2,3-dioxoindol-1-yl)methyl]phenyl]methyl thiocyanate |
InChI |
InChI=1S/C17H10Br2N2O2S/c18-12-5-13-15(14(19)6-12)21(17(23)16(13)22)7-10-1-3-11(4-2-10)8-24-9-20/h1-6H,7-8H2 |
InChIキー |
LRFRSKDYIFHZQL-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1CN2C3=C(C=C(C=C3Br)Br)C(=O)C2=O)CSC#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


